17-Hydroxyandrost-4-ene-3,11-dione

Descripción general

Descripción

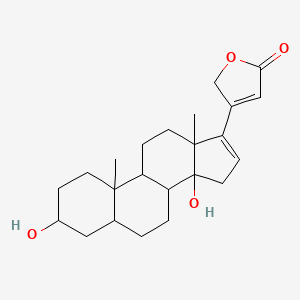

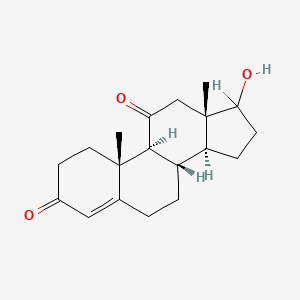

17-Hydroxyandrost-4-ene-3,11-dione, also known as 11β-Hydroxyandrost-4-ene-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . It has a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .

Synthesis Analysis

The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione can be achieved from natural sterols such as phytosterols or cholesterol . It is a primary adrenal steroid in mammals and also a key precursor in the syntheses of halogenated corticoids .Molecular Structure Analysis

The molecular formula of 17-Hydroxyandrost-4-ene-3,11-dione is C19H26O3 . Its molecular weight is 302.4079 . The IUPAC Standard InChI is InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Hydroxyandrost-4-ene-3,11-dione include a molecular weight of 302.41, a density of 1.19±0.1 g/cm3 (Predicted), a melting point of 226-227 °C, and a boiling point of 475.3±45.0 °C (Predicted) .Aplicaciones Científicas De Investigación

Radioimmunoassay Development

Simpson and Wright (1977) developed a radioimmunoassay for 17β-Hydroxyandrost-4-ene-3,11-dione. This assay, involving antiserum and a purification step, was used for sexing live fish in experimental studies, showcasing its application in wildlife research and endocrinology (Simpson & Wright, 1977).

Microbial Transformation Studies

Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana. They observed hydroxylation and reduction of the steroid, indicating the potential of this fungus in biotransformation and pharmaceutical applications (Xiong et al., 2006).

Chemical Synthesis

Hossain, Kirk, and Mitra (1976) reported the first chemical synthesis of 7α-hydroxyandrost-4-ene-3,17-dione, providing a basis for further chemical and pharmacological studies on this steroid (Hossain, Kirk, & Mitra, 1976).

Metabolism in Prostatic Cancer Patients

Poon et al. (1992) utilized liquid chromatography with thermospray mass spectrometry to detect 4-hydroxyandrost-4-ene-3,17-dione and its metabolites in urinary extracts from prostatic cancer patients. This study highlights the application of advanced analytical techniques in understanding the metabolism of steroids in cancer research (Poon et al., 1992).

Biochemical Material Research

Ren et al. (2014) conducted research on the biochemical transformation of androst-4-en-3,17-dione using Colletotrichum lini, producing hydroxylated derivatives. This study underlines the role of microbial biotransformation in producing pharmaceutical intermediates (Ren et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions of research on 17-Hydroxyandrost-4-ene-3,11-dione could involve further exploration of its biosynthesis from natural sterols , as well as its role in diseases such as Cushing’s syndrome and congenital adrenal hyperplasia . Additionally, it can be used as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling .

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-LZFPPVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxyandrost-4-ene-3,11-dione | |

CAS RN |

53187-98-7 | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)